molecular formula C19H28BrNO4 B6338519 (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate CAS No. 1931129-45-1

(2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate

Cat. No. B6338519
CAS RN: 1931129-45-1
M. Wt: 414.3 g/mol
InChI Key: BGOHUONBRPEIPD-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate, also known as EBP-BOC, is a synthetic chemical compound used in scientific research. It is a chiral compound, meaning it has two isomeric forms, each of which has distinct physical and chemical properties. This compound is used in a variety of laboratory experiments, including the synthesis of pharmaceuticals and therapeutic agents.

Scientific Research Applications

(2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate is used in a wide range of scientific research applications. It is a chiral auxiliary, meaning it can be used to control the stereochemistry of a reaction. It is also used as a catalyst in the synthesis of pharmaceuticals and therapeutic agents. Additionally, it is used in the synthesis of polymers, such as polyurethane and polyethylene. Finally, it is used in the synthesis of peptides and proteins, as well as in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of pharmaceuticals and therapeutic agents by promoting the formation of certain bonds between molecules. Additionally, it is believed to be involved in the formation of polymers by promoting the formation of certain bonds between monomers. Finally, it is believed to be involved in the synthesis of peptides and proteins by promoting the formation of peptide bonds between amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate are not fully understood. However, it is believed that the compound has a role in the synthesis of pharmaceuticals and therapeutic agents. Additionally, it is believed to be involved in the formation of polymers, peptides, and proteins. Furthermore, it is believed to have an effect on the body’s metabolism, as well as its immune system.

Advantages and Limitations for Lab Experiments

The advantages of using (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate in laboratory experiments include its ability to control the stereochemistry of a reaction, its ability to promote the formation of certain bonds between molecules, and its ability to promote the formation of polymers, peptides, and proteins. The limitations of using (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate in laboratory experiments include its cost, its potential toxicity, and its potential to cause allergic reactions.

Future Directions

The future directions for research on (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate include further research on its mechanism of action, further research on its biochemical and physiological effects, further research on its potential toxicity, and further research on its potential to cause allergic reactions. Additionally, further research is needed on its potential to be used in the synthesis of pharmaceuticals and therapeutic agents, as well as its potential to be used in the synthesis of polymers, peptides, and proteins. Finally, further research is needed on its potential to be used in the synthesis of other organic compounds.

Synthesis Methods

The synthesis of (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate is a multi-step reaction. The first step is to synthesize the starting material, 4-bromophenyl-2-methylpentanoic acid. This is done by reacting 4-bromophenol with 2-methylpentanoic acid in the presence of a base, such as sodium hydroxide. The second step is to esterify the acid with ethyl bromide and sodium hydroxide to form the intermediate, ethyl 4-bromophenyl-2-methylpentanoate. The third step is to react the intermediate with N-Boc-aminoethanol to form the desired compound, (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate.

properties

IUPAC Name

ethyl (2R,4S)-5-(4-bromophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrNO4/c1-6-24-17(22)13(2)11-16(21-18(23)25-19(3,4)5)12-14-7-9-15(20)10-8-14/h7-10,13,16H,6,11-12H2,1-5H3,(H,21,23)/t13-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOHUONBRPEIPD-CJNGLKHVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate

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